molecular formula C22H23ClN2O2 B2471806 3-Benzoyl-6-methoxy-4-(piperidin-1-yl)quinoline hydrochloride CAS No. 2097902-46-8

3-Benzoyl-6-methoxy-4-(piperidin-1-yl)quinoline hydrochloride

Cat. No. B2471806
CAS RN: 2097902-46-8
M. Wt: 382.89
InChI Key: HSZCPCCIPVPGPR-UHFFFAOYSA-N
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Description

The compound “3-Benzoyl-6-methoxy-4-(piperidin-1-yl)quinoline hydrochloride” is a complex organic molecule that contains several functional groups. It includes a benzoyl group, a methoxy group, a piperidinyl group, and a quinoline group . These groups are common in many pharmaceuticals and have a wide range of biological activities .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The benzoyl, methoxy, and quinoline groups attached to this ring can significantly alter the compound’s properties.


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can be used to modify the compound and potentially enhance its biological activity.

Scientific Research Applications

Antitumor Activity

BMQH has demonstrated promising antitumor potential. Researchers have synthesized derivatives of BMQH and evaluated their efficacy against different cancer cell lines, including MCF-7 and CaCo-2 . The compound’s mechanism of action and its impact on tumor growth warrant further investigation.

Spiroquinolines in Drug Design

BMQH belongs to the class of spiroquinolines, which are essential building blocks for drug development. Spiroquinolines exhibit diverse biological activities and can serve as scaffolds for designing novel therapeutic agents. Researchers use them as starting points for creating libraries of compounds with varying pharmacological profiles.

Future Directions

The future directions for research on “3-Benzoyl-6-methoxy-4-(piperidin-1-yl)quinoline hydrochloride” could include exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

(6-methoxy-4-piperidin-1-ylquinolin-3-yl)-phenylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2.ClH/c1-26-17-10-11-20-18(14-17)21(24-12-6-3-7-13-24)19(15-23-20)22(25)16-8-4-2-5-9-16;/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZCPCCIPVPGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCCCC4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoyl-6-methoxy-4-(piperidin-1-yl)quinoline hydrochloride

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